molecular formula C4H9NO4 B096961 Butanedioic acid monoammonium salt CAS No. 15574-09-1

Butanedioic acid monoammonium salt

Cat. No.: B096961
CAS No.: 15574-09-1
M. Wt: 135.12 g/mol
InChI Key: ZBALFGIGLVIXBV-UHFFFAOYSA-N
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Description

A water-soluble, colorless crystal with an acid taste that is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters. It is also used in foods as a sequestrant, buffer, and a neutralizing agent. (Hawley's Condensed Chemical Dictionary, 12th ed, p1099;  McGraw-Hill Dictionary of Scientific and Technical Terms, 4th ed, p1851)

Scientific Research Applications

1. Crystal Structure Analysis

Diammonium succinate has been studied for its crystal structure. The monoclinic diammonium succinate was determined at 301 K, showing a perfect cleavage along structural layers, which is crucial in crystallography and materials science (Kutzke, Wiehl, & Klapper, 1994).

2. Fermentation and Crystallization Processes

In biotechnology, diammonium succinate is used in the fermentation and crystallization of succinic acid, demonstrating its role in industrial processes and renewable feedstock applications (Thuy et al., 2017).

3. Glyphosate Phytotoxicity

Research has investigated the influence of diammonium sulfate, commonly used with glyphosate, on weed control. This highlights its application in agriculture and plant science (Nalewaja & Matysiak, 1993).

4. Chemical Bond Directions in Solids

The role of diammonium succinate in elucidating chemical bond directions and functional group orientations in solids has been studied using two-dimensional NMR techniques. This is significant in understanding molecular structures in chemistry (Weliky, Dabbagh, & Tycko, 1993).

5. Bioceramics Synthesis

Diammonium succinate is used in the synthesis of calcium phosphate-based bioceramics, a field relevant to materials science and bioengineering (Sasikumar & Vijayaraghavan, 2008).

6. Nutrient Effectiveness in Agriculture

Its effectiveness compared to other nutrients like Mussoorie rock phosphate in enhancing productivity in agricultural systems has been a subject of study, showing its relevance in agronomy and soil science (Sharma et al., 2010).

7. Metabolic Engineering

In the field of metabolic engineering, diammonium succinate has been used in studies related to the production of important industrial chemicals like succinate in engineered bacteria (Chung et al., 2017).

Mechanism of Action

Target of Action

Butanedioic acid monoammonium salt, also known as azane;butanedioic acid or Diammonium succinate, is a compound that primarily targets biochemical pathways in living organisms . .

Mode of Action

The compound interacts with its targets through ionization in aqueous solutions. The presence of two carboxylic acid groups in the compound allows it to release hydrogen ions (H+) and form succinate ions (CH2 (COO)2-), contributing to its sour taste and ability to act as an acidity regulator .

Biochemical Pathways

This compound is an intermediate in several metabolic pathways in living organisms . It plays a crucial role in energy production, particularly in the citric acid cycle, where it is involved in the conversion of carbohydrates, proteins, and fats into carbon dioxide and water.

Pharmacokinetics

The compound is soluble in water, which suggests it could be readily absorbed and distributed in the body . .

Result of Action

The result of the compound’s action is primarily observed at the molecular level, where it participates in various biochemical reactions. It can donate two protons (H⁺ ions) in acid-base reactions, undergo esterification reactions with alcohols to form esters, and react with bases to form salts known as succinates .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and ionization can be affected by the pH of the environment. Furthermore, its stability and efficacy could be influenced by temperature and the presence of other ions in the solution .

Future Directions

Succinic acid, from which diammonium succinate is derived, is identified as one of the important building-block chemicals, which can be used for the synthesis of high value-added derivatives . The fermentative succinic acid production has been made commercially available by the joint efforts of researchers in different fields . Future research may focus on optimizing the production process and exploring new applications for succinic acid and its derivatives .

Biochemical Analysis

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Diammonium succinate involves the reaction between succinic acid and ammonium hydroxide.", "Starting Materials": [ "Succinic acid", "Ammonium hydroxide" ], "Reaction": [ "Dissolve 1 mole of succinic acid in water", "Add 2 moles of ammonium hydroxide to the solution", "Stir the mixture for 30 minutes at room temperature", "Heat the mixture to 60°C and stir for 2 hours", "Cool the mixture to room temperature", "Filter the solution to obtain Diammonium succinate crystals", "Wash the crystals with cold water and dry them in a desiccator" ] }

CAS No.

15574-09-1

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

IUPAC Name

azanium;4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3

InChI Key

ZBALFGIGLVIXBV-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)O.N.N

Canonical SMILES

C(CC(=O)[O-])C(=O)O.[NH4+]

15574-09-1

Pictograms

Irritant

Synonyms

1,2 Ethanedicarboxylic Acid
1,2-Ethanedicarboxylic Acid
1,4 Butanedioic Acid
1,4-Butanedioic Acid
Ammonium Succinate
Butanedioic Acid
Potassium Succinate
Succinate
Succinate, Ammonium
Succinate, Potassium
Succinic Acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of diammonium succinate?

A1: Diammonium succinate (NH₄)₂C₄H₄O₄ crystallizes in the monoclinic system with the space group P2₁/c. The unit cell dimensions are a = 3.897(1) Å, b = 7.819(1) Å, c = 11.945(2) Å, and β = 92.88(2)°. The crystal structure exhibits distinct layers, leading to perfect cleavage along the (102) plane. []

Q2: How can diammonium succinate be used in the production of succinic acid?

A2: Diammonium succinate serves as a key intermediate in a highly efficient process for producing pure succinic acid. [] Reacting diammonium succinate with a sulfate ion source, such as ammonium bisulfate or sulfuric acid, at a sufficiently low pH yields succinic acid and ammonium sulfate. This method minimizes reagent use and waste byproducts. The generated ammonium sulfate can be thermally cracked back into ammonia and ammonium bisulfate, allowing for internal recycling within the process. []

Q3: Can diammonium succinate be used to synthesize other compounds?

A3: Yes, diammonium succinate can be utilized as a starting material to produce diester succinate. [] This method involves reacting diammonium succinate with an esterifying agent in a reactor containing a solid acid catalyst. This process results in a high-purity (>99.8%) dimethyl succinate crude product, which can be further refined. []

Q4: What are the applications of diammonium succinate in analytical chemistry?

A4: Diammonium succinate, specifically the doubly ¹³C-labeled form, is valuable in solid-state NMR studies for determining structural information in polycrystalline and noncrystalline materials. [] When combined with single ¹³C labeling at a specific functional group, two-dimensional NMR techniques, like 2D exchange spectroscopy, can correlate the labeled bond direction with the functional group orientation. This approach helps elucidate the spatial relationships within the molecule. []

Q5: Does diammonium succinate have any biological activity?

A5: Research suggests that diammonium succinate can enhance the herbicidal efficacy of pelargonic acid, a natural fatty acid herbicide. [] In both greenhouse and field studies, diammonium succinate significantly improved pelargonic acid's effectiveness against various weed species, indicating potential for developing safer, non-selective herbicide formulations. []

Q6: Are there any known uses of diammonium succinate in attracting insects?

A6: Interestingly, diammonium succinate acts as an attractant for the walnut husk fly (Rhagoletis completa Cresson). [] While not as potent as ammonium carbonate, it exhibits comparable effectiveness in attracting this pest, showcasing its potential for monitoring and managing this agricultural pest. []

Q7: What analytical techniques are used to study diammonium succinate?

A7: Various analytical techniques are employed to study diammonium succinate. These include:

  • X-ray crystallography: This technique provides detailed information about the crystal structure of the compound, including unit cell dimensions, space group, and atomic positions. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly solid-state NMR, is instrumental in studying the structure and dynamics of diammonium succinate in solid form. []
  • Enthalpy of Formation Measurements: These measurements help understand the thermodynamic properties of the compound and its formation from constituent elements. []

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